

A Comparative Analysis of Ophiobolin G from Diverse Fungal Origins

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Compound of Interest

Compound Name: *Ophiobolin G*

Cat. No.: *B15347042*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of **Ophiobolin G**, a sesterterpenoid natural product with significant cytotoxic and other biological activities, isolated from various fungal strains. The information presented herein is intended to assist researchers in selecting appropriate fungal sources and methodologies for the isolation and evaluation of this promising bioactive compound.

Quantitative Data Summary

The production and cytotoxic activity of **Ophiobolin G** and its derivatives can vary significantly between different fungal strains and even between different culture conditions for the same strain. The following table summarizes available quantitative data from published studies. It is important to note that direct comparison of these values should be approached with caution, as the experimental conditions under which they were obtained may differ.

Fungal Strain	Compound	Yield	Purity	Target Cell Line	IC50/GI50 (μM)
Aspergillus ustus 094102	Ophiobolin G	Not explicitly quantified	High-performance liquid chromatography (HPLC) purified	P388 (murine leukemia)	24.6[1]
Aspergillus ustus 094102	6-epi-ophiobolin G	Not explicitly quantified	HPLC purified	Not Reported	Not Reported
Aspergillus calidoustus (Indoor strains)	Ophiobolin G	Not quantified in mg/L, identified in crude extract	Identified by HPLC-MS	PK-15 (porcine kidney)	Toxic effects observed at 13–26 μg/mL (crude extract)[2]
Aspergillus flocculosus	14,15-dehydro-ophiobolin G	3.1 mg (from large scale culture)[3]	HPLC purified	HCT-15 (colon cancer)	0.44[3]
NUGC-3 (gastric cancer)	0.38[3]				
NCI-H23 (lung cancer)	0.51[3]				
ACHN (renal cancer)	0.61[3]				
PC-3 (prostate cancer)	0.58[3]				
MDA-MB-231 (breast cancer)	0.39[3]				

Aspergillus flocculosus	14,15- dehydro-6- epi- ophiobolin G	2.2 mg (from large scale culture)[3]	HPLC purified	HCT-15 (colon cancer)	0.38[3]
NUGC-3 (gastric cancer)	0.35[3]				
NCI-H23 (lung cancer)	0.45[3]				
ACHN (renal cancer)	0.55[3]				
PC-3 (prostate cancer)	0.52[3]				
MDA-MB-231 (breast cancer)	0.34[3]				

Experimental Protocols

Fungal Culture and Extraction

- **Fungal Strains and Culture Conditions:** Aspergillus strains are typically cultured on solid rice medium or in liquid potato dextrose broth (PDB) for several weeks at approximately 28°C to induce secondary metabolite production.
- **Extraction:** The fungal mycelium and fermented medium are extracted with an organic solvent, most commonly ethyl acetate. The organic extract is then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification of Ophiobolin G

- **Chromatographic Separation:** The crude extract is subjected to a series of chromatographic techniques for the purification of **Ophiobolin G**.

- Initial Fractionation: This is often performed using column chromatography with silica gel or a reversed-phase C18 stationary phase, eluting with a gradient of solvents such as hexane and ethyl acetate or methanol and water.
- High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using semi-preparative or preparative HPLC.
 - Column: A reversed-phase C18 column is commonly used.
 - Mobile Phase: An isocratic or gradient system of acetonitrile and water or methanol and water is employed.
 - Detection: A UV detector, often set at a wavelength of around 234 nm, is used to monitor the elution of the compounds[4].

Cytotoxicity Assessment (MTT Assay)

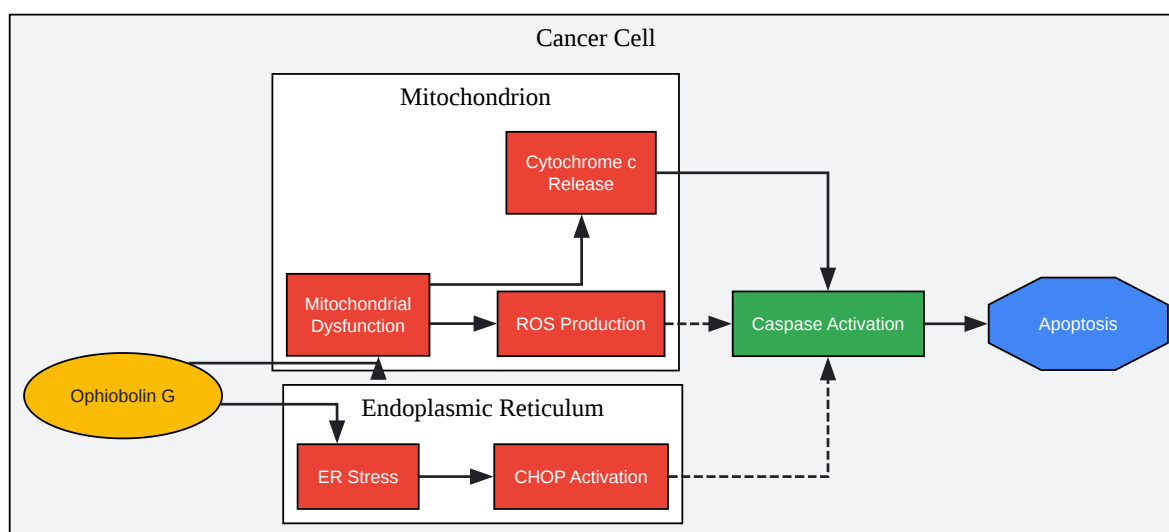
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1×10^4 cells/well) and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of purified **Ophiobolin G** for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours at 37°C.
- Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage of the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizations

Proposed Signaling Pathway for Ophiobolin-Induced Cytotoxicity

While the specific signaling pathways activated by **Ophiobolin G** are not as extensively studied as those for Ophiobolin A, the structural similarity suggests a potential overlap in their mechanisms of action. Ophiobolin A has been shown to induce apoptosis through the mitochondrial pathway and by inducing endoplasmic reticulum (ER) stress. The following diagram illustrates a generalized pathway for Ophiobolin-induced apoptosis.

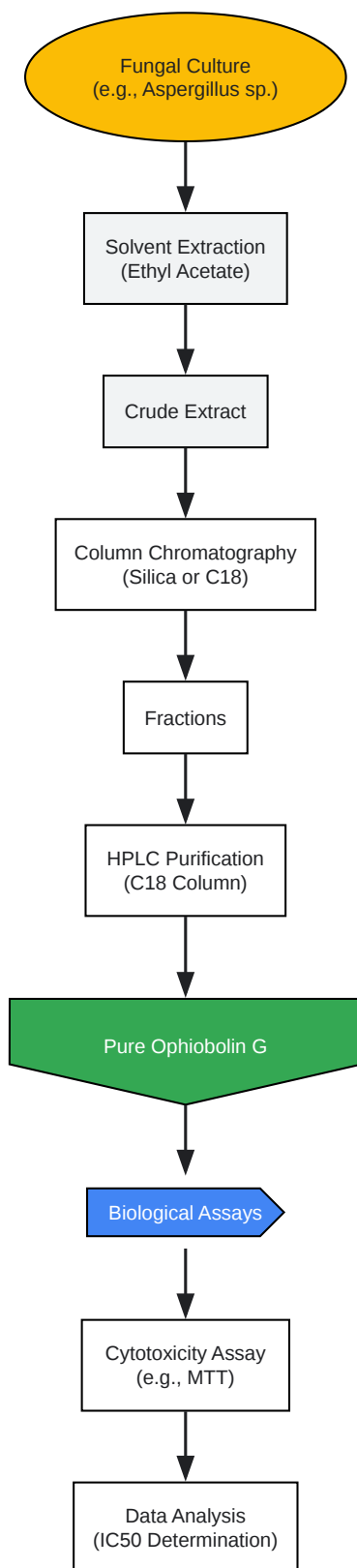


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Caption: Proposed mechanism of **Ophiobolin G**-induced apoptosis.

Experimental Workflow for Ophiobolin G Analysis

The following diagram outlines the typical workflow for the isolation, purification, and bioactivity assessment of **Ophiobolin G** from a fungal source.



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Caption: General workflow for **Ophiobolin G** analysis.

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Address: 3281 E Guasti Rd

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